Feneritrol
Description
Feneritrol (CAS: 15301-67-4) is a synthetic organic compound with the chemical name pentaerythritol tetrakis(2-phenylbutyrate). Its molecular structure consists of a pentaerythritol core esterified with four 2-phenylbutyric acid groups, contributing to its lipophilic properties . The compound is listed in pharmaceutical databases under identifiers such as UNII-2E870BEW3J and CID216213, with an InChIKey of FNDSQXMSCAOERP-UHFFFAOYSA-N .
Properties
CAS No. |
15301-67-4 |
|---|---|
Molecular Formula |
C45H52O8 |
Molecular Weight |
720.9 g/mol |
IUPAC Name |
[3-(2-phenylbutanoyloxy)-2,2-bis(2-phenylbutanoyloxymethyl)propyl] 2-phenylbutanoate |
InChI |
InChI=1S/C45H52O8/c1-5-37(33-21-13-9-14-22-33)41(46)50-29-45(30-51-42(47)38(6-2)34-23-15-10-16-24-34,31-52-43(48)39(7-3)35-25-17-11-18-26-35)32-53-44(49)40(8-4)36-27-19-12-20-28-36/h9-28,37-40H,5-8,29-32H2,1-4H3 |
InChI Key |
FNDSQXMSCAOERP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(COC(=O)C(CC)C2=CC=CC=C2)(COC(=O)C(CC)C3=CC=CC=C3)COC(=O)C(CC)C4=CC=CC=C4 |
Synonyms |
Feneritrol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Feneritrol belongs to the polyol ester family, sharing functional group similarities with compounds like fenclozic acid (carboxylic acid derivative) and fendiline (calcium channel blocker). Key structural distinctions include:
Key Insight: this compound’s tetra-ester configuration enhances thermal stability compared to mono-ester analogs, making it suitable for industrial applications requiring high resistance to hydrolysis .
Pharmacological and Industrial Relevance
While fenoterol () and fentanyl () have well-characterized pharmacological profiles, this compound’s biological activity remains underexplored. Industrially, this compound’s ester groups may serve as alternatives to phthalate plasticizers, aligning with trends toward non-toxic additives in polymer production .
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